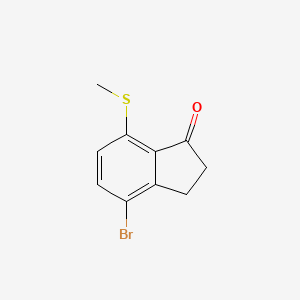
4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one is an organic compound that features a bromine atom, a methylthio group, and a dihydroindenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one typically involves the bromomethylation of thiols. One efficient method for bromomethylation uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromomethylation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methylthio group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-7-methylisatin: A compound with a similar bromine substitution but different core structure.
4-Bromo-7-methylquinoline: Another bromine-substituted compound with a quinoline core.
4-Bromo-7-methoxy-2-methylquinoline: A related compound with a methoxy group and a quinoline core.
Uniqueness
4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one is unique due to its combination of a bromine atom, a methylthio group, and a dihydroindenone structure
Eigenschaften
Molekularformel |
C10H9BrOS |
|---|---|
Molekulargewicht |
257.15 g/mol |
IUPAC-Name |
4-bromo-7-methylsulfanyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9BrOS/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 |
InChI-Schlüssel |
DXQKAHSVXAQJJA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C2C(=C(C=C1)Br)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


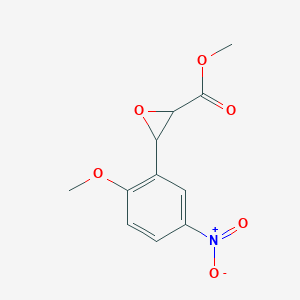
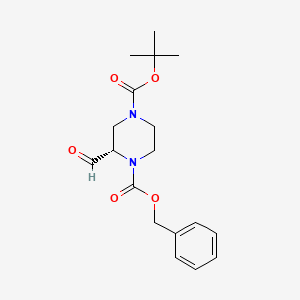
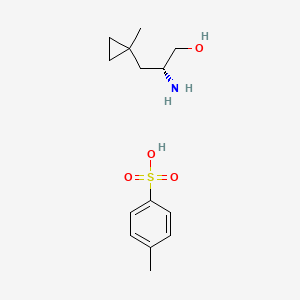
![2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid](/img/structure/B14013185.png)
![S-tert-butyl 1-[hydroxy(phenyl)methyl]cyclopropane-1-carbothioate](/img/structure/B14013192.png)
![1-[Butyl(methyl)amino]propan-2-ol](/img/structure/B14013201.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride](/img/structure/B14013207.png)
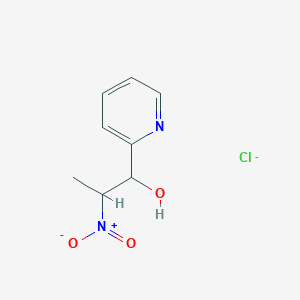
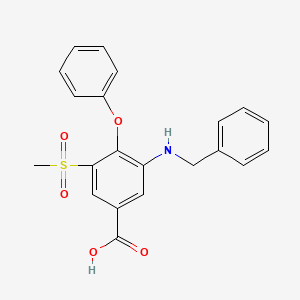
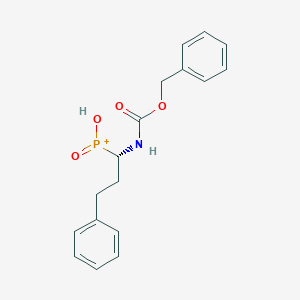
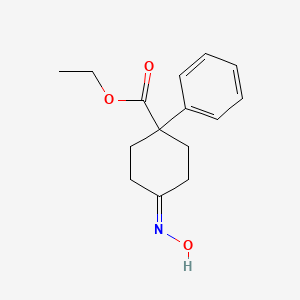
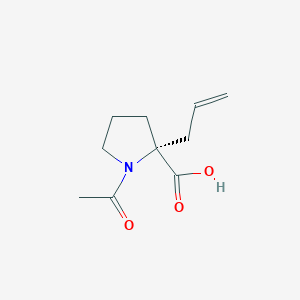
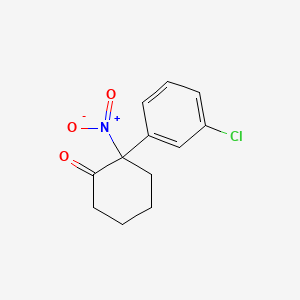
![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)
